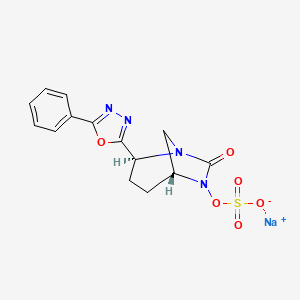
Antibacterial agent 44
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 44 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 44 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of specific aromatic compounds under controlled conditions. Subsequent steps may include nitration, reduction, and cyclization reactions to form the final product. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound is scaled up from laboratory synthesis and involves large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key steps in the industrial process include the purification of intermediates, stringent quality control measures, and the recycling of solvents and catalysts to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 44 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride to alter its functional groups.
Substitution: Various substitution reactions can occur, where functional groups on the aromatic ring are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess enhanced or modified antibacterial properties.
Scientific Research Applications
Antibacterial Agent 44 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices, textiles, and packaging.
Mechanism of Action
The mechanism of action of Antibacterial Agent 44 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the cross-linking of peptidoglycan layers, which are essential for bacterial cell wall integrity. By disrupting this process, the compound causes cell lysis and death of the bacteria. Additionally, it may interfere with bacterial protein synthesis by binding to ribosomal subunits, further inhibiting bacterial growth.
Comparison with Similar Compounds
Penicillin: A well-known antibacterial agent that also targets bacterial cell wall synthesis but has a different chemical structure.
Cephalosporins: Another class of beta-lactam antibiotics with a similar mode of action but varying in spectrum and resistance profiles.
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis but is used primarily for Gram-positive bacteria.
Uniqueness: Antibacterial Agent 44 is unique due to its synthetic origin and its ability to overcome resistance mechanisms that affect other antibiotics. Its broad-spectrum activity and effectiveness against multi-drug resistant strains make it a valuable addition to the arsenal of antibacterial agents.
Properties
Molecular Formula |
C14H13N4NaO6S |
|---|---|
Molecular Weight |
388.33 g/mol |
IUPAC Name |
sodium;[(2S,5R)-7-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C14H14N4O6S.Na/c19-14-17-8-10(18(14)24-25(20,21)22)6-7-11(17)13-16-15-12(23-13)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H,20,21,22);/q;+1/p-1/t10-,11+;/m1./s1 |
InChI Key |
YFCNILNUKOMRIH-DHXVBOOMSA-M |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=C4.[Na+] |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















